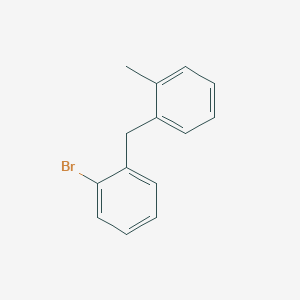

1-Bromo-2-(2-methylbenzyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

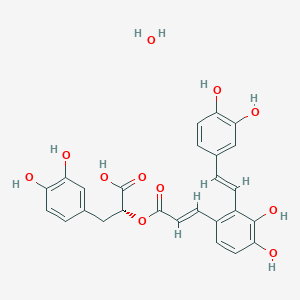

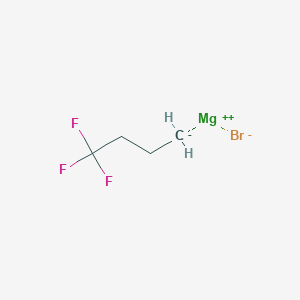

“1-Bromo-2-(2-methylbenzyl)benzene” is also known as “o-Xylene, α-bromo-”, “α-Bromo-o-xylene”, “α-Bromo-ortho-xylene”, “o-Methylbenzyl bromide”, “o-Xylyl bromide”, “1-(Bromomethyl)-2-methylbenzene”, “2-(Bromomethyl)toluene”, “2-Methylbenzyl bromide”, “2-Xylyl bromide”, “o-(Bromomethyl)toluene”, and “NSC 60145”. It has a molecular formula of C8H9Br and a molecular weight of 185.061 .

Synthesis Analysis

The synthesis of “1-Bromo-2-(2-methylbenzyl)benzene” involves multiple steps. The first step is a Friedel Crafts acylation, followed by a conversion from the acyl group to an alkane, and finally a nitration .Molecular Structure Analysis

The IUPAC Standard InChI for “1-Bromo-2-(2-methylbenzyl)benzene” isInChI=1S/C8H9Br/c1-7-4-2-3-5-8(7)6-9/h2-5H,6H2,1H3 . The structure is available as a 2D Mol file or as a computed 3D SD file . Chemical Reactions Analysis

The chemical reactions of “1-Bromo-2-(2-methylbenzyl)benzene” involve electrophilic aromatic substitution reactions. The benzene ring is attacked by an electrophile, resulting in the substitution of hydrogens .Physical And Chemical Properties Analysis

“1-Bromo-2-(2-methylbenzyl)benzene” is a liquid . It has a boiling temperature of 454.6 ± 0.4 K .Wissenschaftliche Forschungsanwendungen

Synthesis and Fluorescence Properties

1-Bromo-4-(2,2-diphenylvinyl)benzene was synthesized via the Wittig-Horner reaction, demonstrating the utility of bromobenzene derivatives in preparing compounds with significant photoluminescence properties. This compound exhibits aggregation-induced emission (AIE) peculiarities, highlighting its potential in materials science for developing new fluorescent materials (Liang Zuo-qi, 2015).

Liquid-phase Oxidation Catalysis

The catalysis of liquid-phase oxidation of methylbenzenes using a cobalt-copper-bromide system represents another application, producing benzyl acetates and benzaldehydes with high selectivity. This research underscores the role of bromobenzene derivatives in facilitating selective oxidation reactions, a critical process in organic synthesis (T. Okada & Y. Kamiya, 1981).

X-Ray Structure Determination

The X-ray structure determinations of bromo- and/or bromomethylsubstituted benzenes, including compounds with bromomethyl groups, highlight the significance of these derivatives in crystallography and molecular structure analysis. Such studies are essential for understanding the molecular interactions and structural features of bromobenzene derivatives (P. Jones, P. Kuś & I. Dix, 2012).

Carbonic Anhydrase Inhibition

Research on novel bromophenols, including derivatives of bromobenzene, has identified their inhibitory effects on human carbonic anhydrase isozymes. This discovery opens up possibilities for using bromobenzene derivatives as scaffolds in designing inhibitors for treating conditions like glaucoma and epilepsy (Halis T Balaydın et al., 2012).

Organic Synthesis and Medicinal Chemistry

The synthesis and characterization of non-peptide small molecular antagonist benzamide derivatives, starting from bromobenzene compounds, demonstrate their utility in medicinal chemistry for the development of novel drug candidates. This illustrates the broader applications of bromobenzene derivatives in synthesizing biologically active molecules (H. Bi, 2015).

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-bromo-2-[(2-methylphenyl)methyl]benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br/c1-11-6-2-3-7-12(11)10-13-8-4-5-9-14(13)15/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUONNNIHIDVOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00748596 |

Source

|

| Record name | 1-Bromo-2-[(2-methylphenyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00748596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-(2-methylbenzyl)benzene | |

CAS RN |

88521-08-8 |

Source

|

| Record name | 1-Bromo-2-[(2-methylphenyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00748596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dichlorobis[2-(di-i-propylphosphino)ethylamine]ruthenium(II), 97%](/img/structure/B6336357.png)

![1-{[(S)-Ferrocenyl-2-(R)-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336365.png)

![1,1'-Bis{1-[(R)-ferrocenyl-2-(S)-ethyl-1-(diethylamino)phenyl]-(R)-phosphino}ferrocene, 97% Trifer](/img/structure/B6336370.png)

![Poly[(R)-3-hydroxybutyric acid] (natural origin)](/img/structure/B6336388.png)